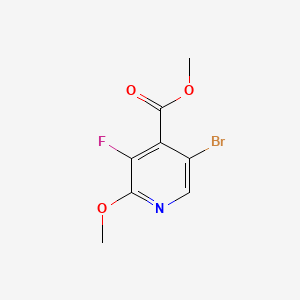
Methyl 5-bromo-3-fluoro-2-methoxyisonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate is a heterocyclic organic compound with the molecular formula C8H7BrFNO3. This compound is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The presence of bromine, fluorine, and methoxy groups on the pyridine ring makes this compound an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxypyridine, followed by fluorination and esterification reactions. The reaction conditions often involve the use of reagents such as bromine, fluorine gas or fluorinating agents, and methanol in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromo-2-methoxypyridine-3-carboxylate
- Methyl 5-bromo-4-chloro-2-fluorobenzoate
- 5-Bromo-2-methoxypyridine
Uniqueness
Methyl 5-bromo-3-fluoro-2-methoxy-4-pyridinecarboxylate is unique due to the specific arrangement of bromine, fluorine, and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H7BrFNO3 |
|---|---|
Molekulargewicht |
264.05 g/mol |
IUPAC-Name |
methyl 5-bromo-3-fluoro-2-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C8H7BrFNO3/c1-13-7-6(10)5(8(12)14-2)4(9)3-11-7/h3H,1-2H3 |
InChI-Schlüssel |
JVWLWVWROOEAIV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1F)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















